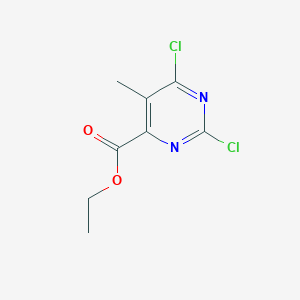
Ethyl 2,6-dichloro-5-methylpyrimidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,6-dichloro-5-methylpyrimidine-4-carboxylate is a chemical compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
The synthesis of Ethyl 2,6-dichloro-5-methylpyrimidine-4-carboxylate typically involves the reaction of 2,6-dichloro-5-methylpyrimidine with ethyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .
Chemical Reactions Analysis
Ethyl 2,6-dichloro-5-methylpyrimidine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Coupling Reactions: It can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form various substituted pyrimidines.
Scientific Research Applications
Ethyl 2,6-dichloro-5-methylpyrimidine-4-carboxylate has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including antiviral and anticancer agents.
Agrochemicals: The compound is also used in the development of herbicides and pesticides due to its ability to inhibit specific enzymes in plants.
Biological Research: It is employed in studies related to enzyme inhibition and receptor binding, contributing to the understanding of biochemical pathways.
Mechanism of Action
The mechanism of action of Ethyl 2,6-dichloro-5-methylpyrimidine-4-carboxylate involves its interaction with specific molecular targets. In pharmaceutical applications, it often acts as an inhibitor of enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to therapeutic effects such as reduced inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Ethyl 2,6-dichloro-5-methylpyrimidine-4-carboxylate can be compared with other similar compounds such as:
2,4-Dichloro-6-methylpyrimidine: This compound shares a similar pyrimidine core but lacks the ethyl ester group, making it less versatile in certain synthetic applications.
Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate: This compound has a similar structure but with only one chlorine atom, which may result in different reactivity and applications.
The uniqueness of this compound lies in its dual chlorine substitution, which enhances its reactivity and potential for diverse chemical transformations.
Properties
Molecular Formula |
C8H8Cl2N2O2 |
|---|---|
Molecular Weight |
235.06 g/mol |
IUPAC Name |
ethyl 2,6-dichloro-5-methylpyrimidine-4-carboxylate |
InChI |
InChI=1S/C8H8Cl2N2O2/c1-3-14-7(13)5-4(2)6(9)12-8(10)11-5/h3H2,1-2H3 |
InChI Key |
NTWSQKZTGRODJV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=NC(=N1)Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















